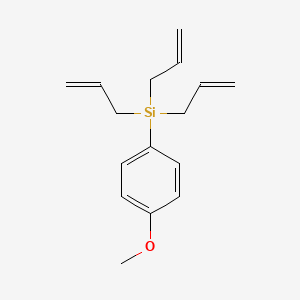

(4-Methoxyphenyl)tri(prop-2-en-1-yl)silane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

647842-35-1 |

|---|---|

Molecular Formula |

C16H22OSi |

Molecular Weight |

258.43 g/mol |

IUPAC Name |

(4-methoxyphenyl)-tris(prop-2-enyl)silane |

InChI |

InChI=1S/C16H22OSi/c1-5-12-18(13-6-2,14-7-3)16-10-8-15(17-4)9-11-16/h5-11H,1-3,12-14H2,4H3 |

InChI Key |

UYHKMSCORYZYOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](CC=C)(CC=C)CC=C |

Origin of Product |

United States |

Reactivity and Transformational Studies of 4 Methoxyphenyl Tri Prop 2 En 1 Yl Silane

Electrophilic Reactions of the Allyl Groups

The allyl groups in (4-Methoxyphenyl)tri(prop-2-en-1-yl)silane are electron-rich moieties, capable of reacting with a range of electrophiles. The silicon atom plays a crucial role in controlling the regioselectivity of these reactions.

The reaction of an allylsilane with an electrophile is a cornerstone transformation in organosilicon chemistry. The silicon atom's ability to stabilize a positive charge at the β-position to itself is a key factor that governs the outcome of these reactions. mdpi.com This phenomenon, known as β-cation stabilization or the β-silicon effect, occurs through hyperconjugation between the carbon-silicon (C-Si) σ-bond and the adjacent empty p-orbital of the carbocation. mdpi.com

In the case of this compound, an electrophilic attack occurs at the terminal (γ) carbon of one of the allyl groups. This leads to the formation of a transient carbocation intermediate where the positive charge is on the carbon atom β to the silicon atom. This intermediate is significantly stabilized. Subsequent elimination of the silyl (B83357) group, often assisted by a nucleophile, results in the formation of a new carbon-electrophile bond and a relocated double bond. mdpi.comnih.gov This process, known as electrophilic substitution, is highly regiospecific, with the electrophile consistently adding to the γ-carbon of the allyl system. nih.gov A variety of carbon and heteroatom electrophiles can be employed in this reaction. nih.gov

Table 1: General Scheme of Electrophilic Substitution on an Allyl Group of this compound

| Reactant | Electrophile (E+) | Intermediate | Product |

| This compound | Carbonyl compound (activated by Lewis Acid) | Stabilized β-carbocation | Homoallylic alcohol |

| This compound | Acid chloride (with Lewis Acid) | Stabilized β-carbocation | γ,δ-Unsaturated ketone |

| This compound | Halogen (e.g., Br₂) | Stabilized β-carbocation | Allyl halide |

Allylsilanes are valuable reagents for the stereoselective construction of carbon-carbon bonds. The reaction of this compound with aldehydes and ketones, typically catalyzed by a Lewis acid, can proceed with a high degree of stereocontrol to furnish homoallylic alcohols. chemspider.com The stereochemical outcome of these reactions is often dependent on the geometry of the allylsilane and the reaction conditions.

For acyclic allylsilanes, the reaction with aldehydes can proceed through an open-chain or a cyclic transition state. In Lewis acid-catalyzed reactions, a cyclic chair-like transition state is often proposed to explain the observed stereoselectivity. The substituents on both the allylsilane and the aldehyde will preferentially occupy equatorial positions in this transition state to minimize steric hindrance, leading to a predictable diastereoselectivity in the product. Furthermore, photochemical methods using chiral iminium ions can activate allylsilanes towards radical formation, which can then be intercepted stereoselectively, offering an alternative pathway to enantioselective conjugate allylation.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond of the allyl groups in this compound. This reaction is one of the most significant methods for forming carbon-silicon bonds and is typically catalyzed by transition metal complexes. nih.govnih.gov

The hydrosilylation of the terminal allyl groups of this compound can theoretically yield two different regioisomers: the terminal (anti-Markovnikov) addition product, where the silicon atom attaches to the terminal carbon, and the internal (Markovnikov) addition product.

The regioselectivity is heavily influenced by the choice of catalyst and ligands. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used and generally favor the formation of the anti-Markovnikov product with terminal alkenes. mdpi.comnih.gov Nickel-based catalysts can also be employed, and the regiochemical outcome can sometimes be tuned by modifying the steric and electronic properties of the supporting ligands. For instance, certain nickel pincer complexes have shown high efficiency for the anti-Markovnikov hydrosilylation of terminal alkenes.

Stereoselectivity in hydrosilylation refers to the facial selectivity of the Si-H addition to the double bond (syn- or anti-addition). For many platinum-catalyzed reactions, a syn-addition is generally observed. However, the catalyst system can have a profound impact. For example, some ruthenium catalysts that typically promote anti-addition in alkyne hydrosilylation have been shown to provide unusual syn-selectivity with substrates containing a directing group.

Table 2: Factors Influencing Regio- and Stereoselectivity in Hydrosilylation

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Catalyst | Pt catalysts generally give anti-Markovnikov products. mdpi.comnih.gov Rh and Ni catalysts can be tuned for either regioisomer. nih.gov | Typically proceeds via syn-addition, but can be catalyst-dependent. |

| Ligands | Bulky ligands on the metal center can enhance selectivity for the linear (anti-Markovnikov) product. | Chiral ligands are used to induce enantioselectivity. |

| Substrate | For terminal alkenes like the allyl groups, the anti-Markovnikov product is sterically and electronically favored. | The geometry of the alkene can influence the diastereoselectivity of the addition. |

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . This catalytic cycle involves:

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

Alkene Coordination: One of the allyl groups of this compound coordinates to the platinum center.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step determines the regioselectivity, with insertion typically occurring to place the platinum on the terminal carbon (anti-Markovnikov).

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to form the C-Si bond of the product and regenerate the active platinum(0) catalyst.

A modified Chalk-Harrod mechanism has also been proposed, where the alkene inserts into the platinum-silicon (Pt-Si) bond instead of the Pt-H bond, followed by reductive elimination of a C-H bond.

Nickel-hydride (Ni-H) catalyzed mechanisms are also prominent, particularly in reductive cross-coupling reactions. A plausible pathway involves the generation of a Ni(II)-hydride species from a Ni(II) precatalyst and a hydrosilane. This Ni-H species undergoes migratory insertion with the alkene (an allyl group). The regioselectivity of this insertion (1,2- vs. 2,1-addition) can often be controlled by the choice of ligand. The resulting nickel-alkyl intermediate can then undergo further reactions to yield the final product.

The hydrosilylation of the prochiral allyl groups of this compound presents an opportunity to create new stereogenic centers. Asymmetric hydrosilylation, achieved by using a chiral catalyst, can produce enantioenriched organosilanes. These chiral products can serve as valuable building blocks in the synthesis of complex molecules.

This is typically accomplished by employing a transition metal (e.g., copper, nickel, rhodium) complexed with a chiral ligand. nih.gov The chiral ligand environment creates a diastereomeric transition state during the key bond-forming step (migratory insertion), favoring the formation of one enantiomer of the product over the other. For example, copper-hydride catalysts ligated by chiral phosphines have been successfully used for the asymmetric conjugate reduction of α,β-unsaturated esters, a related transformation. Similarly, chiral nickel-bis(imidazoline) catalysts have been developed for the enantioselective hydroarylation of alkenes, demonstrating the potential of NiH catalysis to control stereochemistry. Applying such strategies to the hydrosilylation of this compound could provide access to a variety of chiral alkylsilane intermediates.

Polymerization and Oligomerization Behavior

The presence of three allyl groups makes this compound a trifunctional monomer capable of undergoing polymerization and copolymerization reactions to form complex macromolecular structures.

The radical polymerization of allyl compounds, including allyl silanes, is a well-established method for the synthesis of polymers. However, the polymerization of allylic monomers can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the carbon adjacent to the double bond, leading to the formation of a stable allylic radical. This process can significantly reduce the kinetic chain length and result in low molecular weight polymers or oligomers.

In the case of this compound, a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, would be used to initiate the polymerization of the prop-2-en-1-yl groups. The trifunctional nature of the monomer would be expected to lead to the formation of a cross-linked network polymer.

Table 1: Representative Conditions for Radical Polymerization of Allyl Monomers This table presents generalized conditions for the radical polymerization of allyl monomers and does not represent specific experimental data for this compound.

| Initiator | Monomer Type | Solvent | Temperature (°C) | Resulting Polymer |

|---|---|---|---|---|

| AIBN | Allyl Methacrylate | Toluene | 60-80 | Cross-linked polymer |

| Benzoyl Peroxide | Diallyl Phthalate | Bulk | 80-100 | Hard, cross-linked thermoset |

| AIBN | Triallyl Isocyanurate | DMF | 70 | Cross-linked network |

To overcome the challenges of homopolymerization of allyl monomers, co-polymerization with more reactive organic monomers is a common strategy. This approach allows for the incorporation of the functional silane (B1218182) into a variety of polymer backbones, tailoring the properties of the resulting material.

This compound could be co-polymerized with a range of vinyl monomers such as styrene (B11656), acrylates, and methacrylates via radical polymerization. chemrxiv.orgchemrxiv.org The reactivity ratios of the comonomers would determine the composition and microstructure of the resulting copolymer. The incorporation of the silane monomer would introduce silicon-containing functional groups, which could enhance properties such as thermal stability, hydrophobicity, and adhesion.

Table 2: Examples of Radical Co-polymerization of Functional Monomers with Styrene This table provides examples of the co-polymerization of functional monomers with styrene and does not represent specific data for this compound.

| Functional Monomer | Co-monomer | Initiator | Temperature (°C) | Polymer Architecture |

|---|---|---|---|---|

| 4-Styryldiphenylphosphine | Styrene | AIBN | 70 | Linear or cross-linked copolymer researchgate.net |

| Ring-substituted tert-butyl phenylcyanoacrylates | Styrene | Radical | 70 | Linear copolymer chemrxiv.org |

| Alkoxy ring-substituted isobutyl phenylcyanoacrylates | Styrene | ABCN | 70 | Linear copolymer chemrxiv.org |

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.gov The trifunctional nature of this compound makes it a suitable candidate as an AB2-type monomer for the synthesis of hyperbranched organosilane polymers. nrochemistry.com

The synthesis could potentially be achieved through a controlled polymerization technique, such as hydrosilylation polymerization, where the allyl groups react with a difunctional monomer containing Si-H bonds in the presence of a platinum catalyst. This would lead to a highly branched structure with a high density of functional groups originating from the methoxyphenyl moiety. These hyperbranched polymers could find applications in coatings, additives, and nanomaterials due to their unique rheological and chemical properties. nih.govnrochemistry.com

Carbon-Silicon Bond Cleavage Reactions

The carbon-silicon (C-Si) bond in organosilanes can be selectively cleaved under specific reaction conditions, providing a powerful tool for synthetic organic chemistry.

The Tamao-Fleming oxidation is a powerful and widely used method for the conversion of a carbon-silicon bond to a carbon-oxygen bond, effectively transforming an organosilane into an alcohol. jk-sci.comsynarchive.comorganic-chemistry.org This reaction typically involves the use of a peroxy acid (such as peracetic acid or m-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a fluoride (B91410) source (e.g., potassium fluoride) and a bicarbonate base. jk-sci.comchem-station.com

Table 3: General Conditions for Tamao-Fleming Oxidation This table presents generalized conditions for the Tamao-Fleming oxidation and does not represent specific experimental data for this compound.

| Substrate Type | Oxidant | Additives | Solvent | Product |

|---|---|---|---|---|

| Aryl-SiR3 | H2O2, KHCO3, KF | - | THF/MeOH | Phenol chem-station.com |

| Alkyl-SiR3 | Peracetic acid | Hg(OAc)2 | AcOH | Alcohol nrochemistry.com |

| Alkenyl-SiR3 | m-CPBA | KHF2 | DMF | Carbonyl |

The carbon-silicon bond can also be cleaved by various electrophiles. The mechanism of this cleavage depends on the nature of the electrophile and the substituents on both the carbon and silicon atoms. For aryl-silicon bonds, such as the one in this compound, electrophilic aromatic substitution is a common pathway.

Protic acids (e.g., HCl, HBr), halogens (e.g., Br2, I2), and other electrophilic reagents can attack the aromatic ring at the position bearing the silyl group (ipso-substitution). The silyl group is an excellent leaving group, facilitating the substitution. The electron-donating nature of the methoxy (B1213986) group on the phenyl ring would further activate the ring towards electrophilic attack, making this cleavage relatively facile. This reactivity allows for the introduction of a variety of functional groups onto the aromatic ring in place of the silyl moiety.

Coordination Number Change-Induced Reactivity

The reactivity of organosilanes, including this compound, can be significantly enhanced by increasing the coordination number of the central silicon atom from four to five or six. This formation of a "hypervalent" or "ate" complex increases the electron density on the silicon atom and, through σ-π conjugation, enhances the nucleophilicity of the attached organic groups. In the case of allylsilanes, this strategy facilitates the transfer of an allyl group to an electrophile.

For aryltriallylsilanes like the title compound, the formation of a pentacoordinate silicate (B1173343) can be achieved by reacting it with a suitable nucleophilic activator, such as a fluoride salt (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or a hydroxide. This process transforms the neutral, tetracoordinate silane into an anionic, pentacoordinate silicate. acs.org This change dramatically increases the reactivity of the allyl groups toward electrophiles, such as aldehydes, ketones, and alkyl halides. acs.orgorganic-chemistry.org

Table 1: Comparison of Reactivity Based on Silicon Coordination Number

| Feature | Tetracoordinate Silane | Pentacoordinate Silicate (Hypervalent) |

|---|---|---|

| Silicon Center | Neutral, Lewis acidic | Anionic, electron-rich |

| Allyl Group | Weakly nucleophilic | Strongly nucleophilic |

| Activation | Requires strong electrophile or Lewis acid catalyst scispace.com | Activated by nucleophiles (e.g., F⁻, OH⁻) acs.orgorganic-chemistry.org |

| Reaction Conditions | Often harsh (e.g., strong acid) | Mild, neutral or basic conditions |

| Typical Reaction | Lewis acid-mediated addition to carbonyls | Nucleophilic addition to carbonyls, alkyl halides acs.org |

Radical Chemistry of this compound

The unsaturated allyl groups and the aromatic ring in this compound make it a candidate for participation in radical reactions, which can be initiated by light or radical initiators.

Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under mild conditions. rsc.org For this compound, photoinduced processes could lead to the generation of several types of radicals. Irradiation in the presence of a suitable photosensitizer can initiate an electron transfer event. nih.govbohrium.com

One potential pathway involves the formation of an electron donor-acceptor (EDA) complex between the electron-rich methoxyphenyl group and an acceptor molecule. researchgate.net Upon photoexcitation, this complex can undergo single-electron transfer (SET) to generate a radical cation on the aromatic ring. Alternatively, the allyl group itself can participate in photoinduced reactions. Allylsilanes have been utilized as versatile reagents in photoredox catalysis, where they can act as radical acceptors or precursors to allyl radicals. rsc.org The generation of carbon-centered radicals via photoredox catalysis often involves the reduction of carbonyls or other functional groups to ketyl radicals, which can then undergo further reactions. nih.govrsc.org

In the presence of oxygen and a radical initiator, allylsilanes can undergo radical chain reactions. A potential, though less commonly documented, pathway is intramolecular silylperoxidation. This hypothetical process would begin with the abstraction of an allylic hydrogen atom from one of the prop-2-en-1-yl chains by an initiating radical, forming a resonance-stabilized allyl radical.

This carbon-centered radical could then react with molecular oxygen (a diradical) to form a peroxyl radical. Subsequent intramolecular cyclization of this peroxyl radical onto one of the other allyl double bonds would be a key step. Such oxygen-centered radical cyclizations are known to form substituted tetrahydrofurans and other cyclic ethers. nih.gov In this specific case, the cyclization would lead to a carbon-centered radical on the adjacent allyl chain, which is stabilized by the silicon atom (β-silyl effect). The reaction would likely terminate through various radical combination or disproportionation pathways, potentially yielding complex cyclic organosilicon peroxides. The feasibility of this specific intramolecular pathway would be in competition with other known radical processes, such as intermolecular reactions and 1,5-hydrogen abstraction. nih.gov

Functionalization of the (4-Methoxyphenyl) Moiety

The aromatic ring of this compound provides a site for further molecular elaboration through aromatic substitution reactions.

The (4-methoxyphenyl) group can undergo electrophilic aromatic substitution. The outcome of such reactions is dictated by the combined directing effects of the triallylsilyl group and the methoxy group.

Silyl Group Effect: The silicon atom in arylsilanes strongly directs incoming electrophiles to the ipso position—the carbon atom to which the silicon is attached. almerja.com This is because the intermediate Wheland complex is stabilized by the β-silyl effect, where the C-Si σ-bond stabilizes the positive charge through hyperconjugation. This effect is so pronounced that electrophilic desilylation is often much faster than substitution at other positions. almerja.com

Methoxy Group Effect: The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. nih.gov

In this compound, the para position is already occupied by the methoxy group. Therefore, the methoxy group directs incoming electrophiles to the two ortho positions (C2 and C6). The silyl group directs to the ipso position (C1). This sets up a competition. While ipso-substitution is a characteristic reaction of arylsilanes, the strong activating nature of the methoxy group could facilitate substitution at the ortho positions. scholaris.ca The reaction conditions and the nature of the electrophile would likely determine the product distribution between ipso-substituted and ortho-substituted products. For instance, facile electrophilic amination of alkoxyarylsilanes has been reported, suggesting the C-Si bond can be readily cleaved under certain conditions. researchgate.net

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -Si(CH₂CH=CH₂)₃ | Silyl | Activating | Ipso almerja.com |

| -OCH₃ | Methoxy | Strongly Activating | Ortho, Para nih.gov |

This electronic influence manifests in several ways:

Aromatic Ring Reactivity: As discussed, the EDG nature of the methoxy group activates the benzene (B151609) ring, making it more susceptible to electrophilic attack compared to an unsubstituted phenyltriallylsilane. researchgate.net

Allyl Group Nucleophilicity: The electron-donating nature of the aryl group can be transmitted to the silicon center, which in turn can slightly increase the nucleophilicity of the allyl groups, even in the tetracoordinate state.

Lewis Acidity of Silicon: The increased electron density on the silicon atom, induced by the 4-methoxyphenyl (B3050149) group, reduces its Lewis acidity. This would affect the rate of reactions where the silicon center must coordinate to a Lewis base.

The influence of substituents on reaction rates can be quantified using Linear Free Energy Relationships (LFERs), such as the Hammett equation. By synthesizing a series of para-substituted aryltriallylsilanes (e.g., with -NO₂, -Cl, -H, -CH₃, -OCH₃) and measuring their reaction rates for a specific transformation (e.g., Lewis acid-catalyzed allylation), a Hammett plot could be constructed. The slope of this plot (the reaction constant, ρ) would provide quantitative insight into the sensitivity of the reaction to the electronic effects of the substituent. A negative ρ value would indicate that electron-donating groups accelerate the reaction, which would be expected for reactions where the silane acts as a nucleophile. Studies on other aromatic systems have shown that electron-donating groups can significantly influence properties and reactivity. researchgate.netrsc.org

Advanced Characterization Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to confirming the molecular structure, identifying functional groups, and monitoring chemical transformations of (4-Methoxyphenyl)tri(prop-2-en-1-yl)silane.

NMR spectroscopy is the cornerstone for the structural elucidation of organic and organometallic compounds. For this compound, a combination of 1D and 2D NMR techniques would be employed for a comprehensive analysis.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the protons of the three allyl groups. The aromatic protons would likely appear as two doublets in the range of 6.9-7.6 ppm, characteristic of a para-substituted benzene (B151609) ring. The methoxy group protons would present as a sharp singlet around 3.8 ppm. chemicalbook.com The allyl group protons would exhibit more complex splitting patterns, with signals for the methylene (B1212753) group attached to silicon, the methine proton, and the terminal vinyl protons.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The aromatic carbons would have signals in the 114-160 ppm region, with the carbon bearing the methoxy group being the most deshielded. The methoxy carbon itself is expected around 55 ppm. nih.gov The carbons of the allyl groups would appear in the aliphatic and olefinic regions of the spectrum. The trifluoromethyl group in a related biphenyl (B1667301) compound showed quartet-splitting due to carbon-fluorine couplings, a phenomenon that would not be present here but illustrates the detail achievable. mdpi.com

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, within the allyl groups and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for unambiguously assigning the proton and carbon signals, by correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively.

Solid-State NMR: When this compound is grafted onto a surface or incorporated into a polymer, solid-state NMR would be invaluable for studying the structure and dynamics of the resulting assembly. It can provide information on the conformation of the molecule on the surface and the nature of its interaction with the substrate.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Methoxy (CH₃) | ~3.8 (s) | ~55 |

| Aromatic (C-H) | ~6.9 (d), ~7.5 (d) | ~114, ~135 |

| Aromatic (C-O & C-Si) | - | ~160, ~125 |

| Allyl (Si-CH₂) | Multiplet | Aliphatic Region |

| Allyl (-CH=) | Multiplet | Olefinic Region |

| Allyl (=CH₂) | Multiplet | Olefinic Region |

Note: These are estimated values based on analogous compounds and general NMR principles. s = singlet, d = doublet.

FTIR and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of all key structural components.

Aromatic Ring: The C-H stretching vibrations of the benzene ring would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the ring would be observed in the 1450-1610 cm⁻¹ region.

Methoxy Group: The C-H stretching of the methyl group would be found around 2850-2960 cm⁻¹, and the characteristic C-O stretching vibration would appear as a strong band in the 1240-1260 cm⁻¹ region.

Allyl Groups: The C=C stretching of the allyl groups would be visible around 1630 cm⁻¹. The =C-H stretching and bending vibrations would also be present.

Si-C Bond: The Si-C stretching vibration would be expected in the 600-800 cm⁻¹ region.

When the compound undergoes reactions, such as polymerization or surface grafting via its allyl groups, FTIR and Raman spectroscopy can monitor the disappearance of the C=C bond signal, providing a way to track reaction progress. For instance, in the study of silane (B1218182) coupling agents on fibers, FTIR is used to show the chemical bonds that form when the silane is grafted. researchgate.net

Table 2: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR/Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1610 |

| Methoxy C-H | Stretching | 2850-2960 |

| Methoxy C-O | Stretching | 1240-1260 |

| Allyl C=C | Stretching | ~1630 |

| Si-C | Stretching | 600-800 |

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. In a study of a related compound, the molecular ion peak was observed at m/z 355.11804, consistent with its molecular formula. mdpi.com For the title compound, the pseudo-molecular peak would be expected in agreement with its formula. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be useful for assessing the purity of a sample of this compound and for identifying any byproducts from its synthesis. The fragmentation pattern observed in the mass spectrum would show characteristic losses, such as the loss of allyl groups or the methoxy group, which would help to confirm the structure.

Matrix-Assisted Laser Desorption/Ionization (MALDI): For polymers or surface-modified materials derived from this silane, MALDI-TOF (Time-of-Flight) mass spectrometry would be a valuable tool for characterizing the molecular weight distribution of the polymer chains or the structure of the surface-bound species.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the atoms on the surface of a material. If this compound is used to modify a surface, XPS would be critical for confirming its presence and understanding its interaction with the substrate.

An XPS analysis would be expected to show peaks for Carbon (C 1s), Oxygen (O 1s), and Silicon (Si 2p). High-resolution scans of these peaks would provide detailed chemical state information. For example, the C 1s spectrum could be deconvoluted to show components for C-C/C-H, C-O, and C-Si bonding. The Si 2p spectrum would confirm the presence of Si-C and potentially Si-O-substrate bonds if the silane has been grafted onto an oxide surface. Studies on other silane coupling agents have used XPS to confirm the formation of chemical bonds between the silane and a fiber surface. researchgate.net

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum would be dominated by the π → π* transitions of the methoxyphenyl chromophore. A related chalcone (B49325) containing a 4-methoxyphenyl (B3050149) group showed a maximum absorption at 342 nm, attributed to the n → π* transition and excitation in the aromatic ring. researchgate.net A UV spectrum of another related compound showed two absorbance bands at 289 and 350 nm. mdpi.com Similar absorption bands would be expected for the title compound. This technique can also be used to monitor reactions that involve changes in conjugation, such as polymerization of the allyl groups, which would lead to a change in the absorption spectrum.

Surface and Morphological Characterization (for material applications)

Scanning Electron Microscopy (SEM): SEM would provide high-resolution images of the surface topography. It would be used to assess the uniformity and thickness of a coating derived from the silane and to identify any defects or morphological features.

Atomic Force Microscopy (AFM): AFM offers even higher resolution imaging of the surface, down to the nanometer scale. It can provide quantitative data on surface roughness and can also be used in various modes to probe mechanical properties like hardness and adhesion.

Transmission Electron Microscopy (TEM): If the silane is used to create nanocomposites, TEM would be essential for visualizing the dispersion of nanoparticles and the interface between the particles and the silane-modified matrix.

Contact Angle Goniometry: This technique measures the contact angle of a liquid on a surface, which provides information about the surface energy and hydrophobicity/hydrophilicity. Treatment of a surface with this compound would be expected to alter its surface energy, which would be quantifiable with this method.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Should this compound be used as a precursor for polymeric or composite materials, or as a surface modification agent, electron microscopy techniques would be indispensable for characterizing the resulting morphology.

Scanning Electron Microscopy (SEM): This technique would be employed to visualize the surface topography of materials derived from or functionalized with the silane. For instance, if the compound is polymerized, SEM would reveal details about the polymer's surface texture, porosity, and phase distribution. In a composite material, SEM could be used to study the interface between the silane-modified component and the matrix, providing insights into adhesion and dispersion.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, making it suitable for observing the internal structure of materials at the nanoscale. If the silane is used to create nanoparticles or thin films, TEM could determine the size, shape, and distribution of these nanostructures. For nanocomposites, TEM could visualize the dispersion of silane-functionalized nanoparticles within a polymer matrix.

Table 1: Hypothetical Application of Electron Microscopy to this compound-based Materials

| Technique | Sample Type | Information Gained |

| SEM | Polymerized Silane | Surface morphology, porosity, micro-scale features |

| Silane-coated substrate | Surface coverage, film uniformity, presence of defects | |

| TEM | Silane-derived nanoparticles | Particle size, shape, and distribution |

| Cross-section of a composite | Internal morphology, interfacial characteristics |

Energy-Dispersive X-ray Spectroscopy (EDS)

Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) would provide elemental analysis of the sample. For a material containing this compound, EDS analysis would be expected to generate a spectrum with characteristic X-ray signals corresponding to silicon, carbon, and oxygen. This technique would be invaluable for confirming the presence and distribution of the silane on a surface or within a composite material. Elemental mapping with EDS could visually represent the spatial distribution of silicon, which would be a direct indicator of the silane's location in the sample.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of a solid material. If this compound can be synthesized in a solid, crystalline form, single-crystal XRD could be used to elucidate its precise molecular structure, including bond lengths, bond angles, and conformational details. Powder XRD could be used to analyze polycrystalline samples, providing information on the crystal system, lattice parameters, and phase purity. For polymers derived from this silane, XRD could be used to assess the degree of crystallinity, which has a significant impact on the material's mechanical and thermal properties. To date, no published crystal structure data for this specific compound has been found. researchgate.netresearchgate.net

In Situ Spectroscopic Techniques for Mechanistic Studies

Understanding the reaction mechanisms involving this compound, such as its synthesis or subsequent polymerization, can be greatly enhanced by the use of in situ spectroscopic techniques. These methods monitor the reaction as it happens, providing real-time data on the consumption of reactants and the formation of intermediates and products.

For the synthesis of this silane, which likely involves the reaction of a Grignard reagent derived from 4-bromoanisole (B123540) with triallylchlorosilane, or a similar pathway, in situ monitoring could provide crucial mechanistic insights. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy could be employed. For example, in situ FTIR could track the disappearance of characteristic vibrational bands of the starting materials and the appearance of new bands associated with the C-Si bond and the methoxyphenyl and allyl groups of the product. Similarly, in situ NMR could follow the changes in the chemical shifts of the protons and carbons involved in the reaction, allowing for the identification of transient intermediates. Such studies are fundamental for optimizing reaction conditions and gaining a deeper understanding of the underlying chemical transformations. tcichemicals.comnih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms.

Reaction Mechanism Elucidation

No studies detailing the elucidation of reaction mechanisms involving (4-Methoxyphenyl)tri(prop-2-en-1-yl)silane using DFT were identified. Such studies would typically involve the calculation of transition states and intermediates to map out the energy landscape of a reaction.

Conformational Analysis and Stereochemical Control

Research into the conformational analysis and stereochemical control of this compound through DFT methods is not available in the current body of scientific literature. This type of analysis would provide insight into the three-dimensional arrangement of the molecule and the factors governing its stereochemistry.

Electronic Structure and Reactivity Predictions

Specific predictions of the electronic structure and reactivity of this compound based on DFT calculations have not been published. These investigations would yield information on molecular orbitals, charge distribution, and reactivity descriptors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. No literature was found that applies MD simulations to study the aggregate behavior of this compound.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models correlate variations in the chemical structure of compounds with their biological activity or chemical reactivity. There are currently no published QSAR or QSRR studies specifically involving this compound.

Applications in Advanced Materials Science As Precursors or Building Blocks

Polymer and Copolymer Precursors

The trifunctional nature of (4-Methoxyphenyl)tri(prop-2-en-1-yl)silane, owing to its three allyl groups, makes it a highly effective crosslinking agent and monomer in the synthesis of advanced polymers and copolymers. The allyl groups can readily participate in various polymerization reactions, such as free-radical polymerization, hydrosilylation, and thiol-ene reactions, enabling the formation of three-dimensional polymer networks with tailored properties.

The incorporation of the (4-methoxyphenyl)silyl moiety into polymer structures can impart several desirable characteristics:

Enhanced Thermal Stability: The presence of the silicon-carbon and silicon-oxygen bonds can increase the thermal degradation temperature of the resulting polymer.

Improved Mechanical Properties: As a crosslinking agent, it can enhance the stiffness, strength, and dimensional stability of the polymer matrix.

Modified Refractive Index: The aromatic methoxyphenyl group can influence the optical properties of the polymer, which is advantageous in applications such as optical coatings and lenses.

Research in this area focuses on copolymerizing this compound with a variety of organic monomers to create materials with a unique combination of properties. The specific ratio of the silane (B1218182) in the copolymerization feed can be adjusted to control the crosslink density and, consequently, the final properties of the material.

Hybrid Organic-Inorganic Materials

This compound is a key building block in the synthesis of hybrid organic-inorganic materials. These materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level.

The synthesis of these hybrid materials can be achieved through several routes:

Sol-Gel Process: The silane can be co-condensed with other silicon alkoxides, such as tetraethoxysilane (TEOS), to form an inorganic silica network functionalized with (4-methoxyphenyl)allyl groups. The organic functionality can then be further polymerized or modified.

Grafting: The silane can be grafted onto the surface of pre-existing inorganic materials, such as silica nanoparticles or glass fibers, to introduce organic functionality.

Polymerization of Silsesquioxanes: Polyhedral Oligomeric Silsesquioxanes (POSS) containing the (4-methoxyphenyl) group can be synthesized and subsequently polymerized through their allyl functionalities to create well-defined hybrid materials.

The resulting hybrid materials exhibit a range of enhanced properties, making them suitable for applications in areas such as protective coatings, dental composites, and materials for microelectronics.

Surface Functionalization and Coatings

The silane functionality of this compound allows for its use in surface functionalization and the formulation of high-performance coatings. Silane coupling agents are widely used to promote adhesion between dissimilar materials, such as an inorganic substrate and an organic coating.

The mechanism of surface modification typically involves the hydrolysis of the groups attached to the silicon atom (in this case, the allyl groups can be hydrolyzed under specific conditions, or the silane can be synthesized with hydrolyzable groups) to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, metal oxides) to form a durable covalent bond. The organic part of the silane molecule, the (4-methoxyphenyl)triallyl moiety, remains oriented away from the surface and can interact with or be incorporated into a polymer matrix.

Key applications in this area include:

Adhesion Promoters: Improving the bond strength between organic adhesives or coatings and inorganic substrates.

Protective Coatings: Creating hydrophobic or oleophobic surfaces that repel water and oils, providing corrosion resistance and anti-fouling properties.

Biocompatible Coatings: Modifying the surface of biomedical implants to improve their compatibility with biological tissues.

Precursors for Silicon-Containing Ceramics

While direct application of this compound as a ceramic precursor is not extensively documented, its chemical structure suggests potential in the field of Polymer-Derived Ceramics (PDCs). The PDC route involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed at high temperatures in a controlled atmosphere to yield a ceramic material.

This compound could potentially be used to synthesize a preceramic polymer through the polymerization of its allyl groups. Upon pyrolysis, the organic components would be thermally decomposed, while the silicon atoms would form a silicon carbide (SiC) or silicon oxycarbide (SiOC) network, depending on the pyrolysis conditions and the presence of oxygen. The methoxyphenyl group would contribute to the carbon content of the final ceramic.

The advantages of using such a precursor in the PDC process could include:

High Ceramic Yield: The crosslinked nature of the preceramic polymer can lead to a higher yield of ceramic material upon pyrolysis.

Control over Microstructure: The molecular structure of the precursor can influence the microstructure and properties of the final ceramic.

Near-Net-Shape Fabrication: The processability of the preceramic polymer allows for the fabrication of complex-shaped ceramic components.

Further research is needed to fully explore the potential of this compound as a precursor for silicon-containing ceramics.

Catalytic Roles and Applications

Use as Ligands or Precursors for Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a liquid solution. nih.govpurdue.edu The efficiency and selectivity of these catalytic systems are highly dependent on the nature of the ligands coordinated to the metal center. rsc.orgnih.gov Ligands can modulate the electronic and steric properties of the metal, thereby fine-tuning its reactivity. rsc.org

While direct studies specifying (4-Methoxyphenyl)tri(prop-2-en-1-yl)silane as a ligand are not extensively documented, the presence of allyl groups offers potential coordination sites for transition metals. The π-systems of the allyl groups can bond to metal centers, and the molecule could potentially act as a precursor to other catalytically active species. For instance, the cleavage of the allyl-silicon bond could lead to the in-situ generation of other organometallic complexes. The electronic properties of the 4-methoxyphenyl (B3050149) group can also influence the electron density at the silicon atom and, consequently, the coordinating ability of the allyl groups.

Further research is required to fully elucidate the potential of this compound and its derivatives as ligands or ligand precursors in homogeneous catalytic reactions, such as cross-coupling or hydrogenation.

Role as Hydride Sources in Reductive Catalysis

Organosilanes are increasingly recognized as effective hydride sources in reductive catalysis, offering a less toxic and more stable alternative to traditional reducing agents like organotin hydrides. In these reactions, the silane (B1218182) donates a hydride (H⁻) to a substrate, typically mediated by a transition metal catalyst.

The general mechanism involves the oxidative addition of the Si-H bond to a low-valent transition metal complex, forming a metal-hydride species. This reactive intermediate then participates in the reduction of the substrate. While this compound itself does not possess a silicon-hydride bond, its derivatives or related structures that do could potentially serve as hydride donors. For example, related aryl silanes have been shown to be effective in the palladium-catalyzed reduction of aryl halides. researchgate.net The nature of the substituents on the silicon atom can influence the reactivity of the Si-H bond and, therefore, the efficiency of the hydride transfer. The electron-donating methoxy (B1213986) group on the phenyl ring of this compound could, in principle, modulate the reactivity of a Si-H bond if one were present in a related derivative.

| Catalyst System Component | Potential Role | Relevant Research Context |

| This compound derivative (with Si-H) | Hydride Donor | General use of organosilanes in reductive dehalogenation researchgate.net |

| Palladium Catalyst | Activator of Silane | Common for Si-H bond activation researchgate.net |

| Substrate (e.g., Aryl Halide) | Species to be Reduced | Target for hydride attack researchgate.netresearchgate.net |

Photoredox Catalysis Involving Organosilanes

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. Organosilanes, particularly allylsilanes, have been shown to be versatile participants in photoredox-catalyzed reactions.

In a typical photoredox cycle involving an organosilane, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) with the silane or another species in the reaction mixture. This can lead to the generation of radical ions and subsequently neutral radicals that can participate in a variety of bond-forming reactions. For instance, the merging of photoredox catalysis with gold catalysis has been utilized for the cross-coupling of aryldiazonium salts with allylsilanes. In such systems, the allylsilane acts as a nucleophilic coupling partner.

The this compound, with its three allyl groups, presents multiple sites for such radical-mediated transformations. The electron-rich 4-methoxyphenyl group could also influence the redox properties of the molecule, potentially facilitating its participation in SET processes. While specific studies on the photoredox catalysis of this compound are not prominent, the general reactivity of allylsilanes in this context suggests a promising avenue for future investigation.

| Catalysis Type | Key Intermediates | Potential Application of this compound |

| Photoredox Catalysis | Radical Ions, Neutral Radicals | Allylation of various substrates |

| Dual Catalysis (e.g., Photoredox/Transition Metal) | Excited State Photocatalyst, Organometallic Intermediates | Cross-coupling reactions |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Transformations

The three allyl groups of (4-Methoxyphenyl)tri(prop-2-en-1-yl)silane are prochiral, offering a rich field for the development of stereoselective reactions. Future research is anticipated to focus on the catalytic asymmetric functionalization of these allyl moieties. Methodologies such as palladium-catalyzed allylic substitutions could be explored to introduce a variety of nucleophiles with high levels of regio- and enantioselectivity. organic-chemistry.org The development of new chiral ligands will be crucial to control the stereochemical outcome of these transformations, potentially allowing for the sequential and stereocontrolled functionalization of each allyl group. This would open pathways to complex, chiral silicon-containing molecules from a single, readily accessible precursor.

Integration with Flow Chemistry Methodologies

The synthesis and functionalization of organosilanes are well-suited for adaptation to flow chemistry, a paradigm that offers enhanced safety, scalability, and process control. nih.gov Future investigations into this compound will likely involve its integration into continuous-flow systems. mdpi.com This approach could enable the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters such as temperature, pressure, and reaction time. vapourtec.com For instance, the exothermic nature of certain silylation or hydrosilylation reactions can be managed more effectively in a flow reactor, leading to higher yields and selectivities. nih.gov Automated flow systems could also facilitate high-throughput screening of reaction conditions and catalysts for the functionalization of the title compound.

Green Chemistry Approaches in Organosilane Synthesis

In line with the increasing emphasis on sustainable chemical manufacturing, future research will undoubtedly seek greener synthetic routes to and from this compound. This aligns with the core principles of green chemistry, such as atom economy and the use of less hazardous substances. acs.orgresearchgate.net Research could focus on developing catalytic methods that minimize waste, for example, by using catalytic amounts of reagents instead of stoichiometric ones. acs.org The exploration of solvent-free reaction conditions or the use of environmentally benign solvents will also be a key research direction. acs.org Furthermore, developing synthetic pathways that maximize the incorporation of all reactant atoms into the final product—a concept known as atom economy—will be a significant goal. acs.org

Exploration of New Catalytic Systems

The reactivity of the allyl groups in this compound is largely dictated by the choice of catalyst. While palladium catalysis is well-established for allylsilane chemistry, future research will likely explore a broader range of catalytic systems. organic-chemistry.org This includes the use of earth-abundant and less toxic metals as catalysts. Nickel-catalyzed reactions, for example, have shown promise in the functionalization of vinylsilanes and could be adapted for this system. acs.org Moreover, the use of photoredox catalysis could unlock novel reaction pathways, leveraging visible light to drive the formation of new chemical bonds under mild conditions. rsc.org The development of catalysts that can selectively functionalize one, two, or all three of the allyl groups would be a particularly valuable advancement.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H22OSi |

| Molecular Weight | 258.43 g/mol |

| CAS Number | 647842-35-1 |

Note: Detailed experimental physicochemical data for this specific compound is not widely available in public literature. The data presented is based on its chemical structure and basic identifiers.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Precursor | Reagent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(4-Methoxyphenyl)propynol | Allylchlorodiisopropylsilane | RT | 76 | |

| 1-(4-Methoxyphenyl)butanone | Trimethyl(2-methylallyl)silane | 100 | N/A |

Optimization Tips : Purify via column chromatography (silica gel, hexane/EtOAc gradients) and monitor reaction progress by TLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

Methodological Answer:

- ¹H/¹³C NMR :

- Allyl protons : Doublets near δ 4.8–5.2 ppm (J = 10–17 Hz) for prop-2-en-1-yl groups.

- Methoxy group : Singlet at δ 3.7–3.9 ppm for -OCH₃.

- Aromatic protons : Multiplets in δ 6.7–7.3 ppm for the 4-methoxyphenyl ring .

- FT-IR :

- Si-C stretch at ~1250 cm⁻¹ and C=C stretch at ~1640 cm⁻¹ .

- Mass Spectrometry (MS) :

Validation : Cross-reference with X-ray crystallography (using SHELX software for refinement) to resolve ambiguities .

Basic: What are the common research applications of this compound in medicinal chemistry?

Methodological Answer:

- Bioactive compound synthesis : Acts as an intermediate in angiotensin II receptor antagonists. For example, derivatives with prop-2-en-1-yl groups exhibit antihypertensive effects via docking interactions with the 3R8A protein .

- Structure-activity relationship (SAR) studies : Modifying the methoxyphenyl or allyl groups to enhance binding affinity (e.g., hydrogen bonding with receptor residues) .

Q. Table 2: Pharmacological Screening Data

| Compound | Scoring Function (ΔG, kcal/mol) | Antihypertensive Efficacy |

|---|---|---|

| 3(1) Hydrobromide | -9.2 | Moderate |

| 3(3) Hydrobromide | -10.5 | High (comparable to valsartan) |

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate ligand-receptor interactions. Key steps:

- Prepare the ligand (silane derivative) and receptor (e.g., angiotensin II receptor, PDB ID: 3R8A) .

- Calculate binding free energy (ΔG); negative values indicate favorable interactions.

- Validate with pharmacophore modeling to identify critical interaction sites (e.g., nitrogen atoms in imino groups) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

Case Study : Derivatives with 4-methoxyphenyl groups showed higher affinity due to hydrophobic interactions with Val¹⁰⁸ and His¹⁸³ residues .

Advanced: How do researchers resolve contradictions between experimental and computational data in structural determination?

Methodological Answer:

- Scenario : Discrepancy between NMR (suggesting a planar structure) and X-ray data (showing tetrahedral geometry).

- Resolution strategies :

- Multi-technique validation : Combine XRD (for precise bond angles) with 2D NMR (NOESY for spatial proximity) .

- DFT calculations : Optimize geometry using Gaussian09 and compare theoretical vs. experimental spectra .

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy rates .

Example : A silane derivative’s allyl group orientation was confirmed via XRD after IR suggested alternative conformers .

Advanced: What mechanistic insights guide the design of this compound derivatives with enhanced stability?

Methodological Answer:

- Radical intermediates : Allylsilanes undergo α-carbonyl radical formation under thermal conditions, influencing regioselectivity .

- Steric effects : Bulky substituents on silicon reduce hydrolysis susceptibility.

- Electron-withdrawing groups : Enhance electrophilicity of the silicon center for selective functionalization.

Q. Table 3: Stability Under Hydrolytic Conditions

| Derivative | Half-life (pH 7.4, 25°C) |

|---|---|

| Tri(prop-2-en-1-yl)silane | 48 hours |

| Tri(isopropyl)silane | 12 hours |

Design Tip : Incorporate fluorinated groups to improve hydrolytic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.